O-{3-[(3-methylphenyl)carbamoyl]phenyl} benzylcarbamothioate
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Overview
Description
3-[(BENZYLCARBAMOTHIOYL)OXY]-N-(3-METHYLPHENYL)BENZAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzylcarbamothioyl group linked to a benzamide backbone, which contributes to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(BENZYLCARBAMOTHIOYL)OXY]-N-(3-METHYLPHENYL)BENZAMIDE typically involves a condensation reaction. One common method includes the reaction of benzyl isothiocyanate with 3-methylphenylamine to form the benzylcarbamothioyl intermediate. This intermediate is then reacted with 3-hydroxybenzamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-[(BENZYLCARBAMOTHIOYL)OXY]-N-(3-METHYLPHENYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylcarbamothioyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(BENZYLCARBAMOTHIOYL)OXY]-N-(3-METHYLPHENYL)BENZAMIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[(BENZYLCARBAMOTHIOYL)OXY]-N-(3-METHYLPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(benzylcarbamothioyl)benzamide: Shares a similar structure but lacks the 3-methylphenyl group, which may affect its reactivity and biological activity.
Thiourea derivatives: Compounds with similar thiourea functional groups, known for their diverse biological activities.
Uniqueness
3-[(BENZYLCARBAMOTHIOYL)OXY]-N-(3-METHYLPHENYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H20N2O2S |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
O-[3-[(3-methylphenyl)carbamoyl]phenyl] N-benzylcarbamothioate |
InChI |
InChI=1S/C22H20N2O2S/c1-16-7-5-11-19(13-16)24-21(25)18-10-6-12-20(14-18)26-22(27)23-15-17-8-3-2-4-9-17/h2-14H,15H2,1H3,(H,23,27)(H,24,25) |
InChI Key |
FRKAJKRRZUUMMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)OC(=S)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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